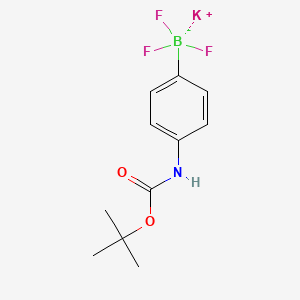

Potassium 4-BOC-aminophenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h4-7H,1-3H3,(H,16,17);/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSVHRQNDAWMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium 4 Boc Aminophenyltrifluoroborate

Historical Development of Trifluoroborate Synthesis

The development of organotrifluoroborate chemistry is intrinsically linked to the evolution of organoboron reagents in organic synthesis. Initially, boronic acids were the primary reagents for transformations like the Suzuki-Miyaura cross-coupling reaction. Despite their widespread use, boronic acids suffer from several drawbacks, including instability, a tendency to form cyclic anhydrides (boroxines), and susceptibility to protodeboronation under certain reaction conditions.

To address these limitations, researchers sought more robust boronic acid surrogates. This led to the introduction of potassium organotrifluoroborate salts by Vedejs and co-workers. These tetracoordinate boron species are generally crystalline, air- and moisture-stable solids that can be easily handled and stored for extended periods without significant decomposition. orgsyn.org Their enhanced stability is a key advantage, allowing them to be carried through multiple synthetic steps. nih.gov

The general and most common method for the preparation of potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with an aqueous solution of potassium bifluoride (KHF₂). nih.govcas.cn This straightforward conversion has made a vast array of organotrifluoroborates accessible, as a large number of boronic acids are commercially available or readily synthesized. researchgate.net This foundational method paved the way for the synthesis of more complex and functionalized trifluoroborates, including the title compound.

"One-Pot" Synthetic Approaches for Potassium 4-BOC-aminophenyltrifluoroborate

Modern synthetic chemistry emphasizes efficiency, favoring "one-pot" procedures that combine multiple reaction steps in a single vessel. This approach minimizes waste, reduces purification steps, and saves time and resources. For potassium aryltrifluoroborates, several one-pot strategies have been developed, typically involving an initial borylation of an aromatic precursor followed by in-situ conversion to the trifluoroborate salt. acs.org

A highly relevant "one-pot" process has been successfully developed for the synthesis of potassium Boc-protected aminomethyltrifluoroborate, a close structural analog of the title compound. researchgate.net This process, which proceeds through four steps in a single pot, demonstrates the feasibility of constructing BOC-protected amino-containing trifluoroborates in good yield. researchgate.netnih.gov Similar strategies are applied to aryl systems, where an aryl halide or arene is converted directly to the aryltrifluoroborate. For instance, iridium-catalyzed C-H borylation of arenes followed by the addition of KHF₂ provides a direct route to potassium aryltrifluoroborates. researchgate.net

Precursor Selection and Derivatization Strategies

The choice of starting material is critical for an efficient synthesis. For this compound, the logical precursors are derivatives of BOC-protected aniline (B41778).

Common strategies include:

From Aryl Halides: A widely used approach involves the metal-catalyzed borylation of an aryl halide. The ideal precursor would be N-(4-halophenyl)-tert-butyl carbamate (B1207046) (where the halogen is typically bromine or iodine). This compound can undergo a Miyaura borylation using a palladium or nickel catalyst and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (BBA). acs.org The resulting boronate ester is then converted to the trifluoroborate salt without isolation.

From Boronic Acids: If the corresponding 4-(Boc-amino)phenylboronic acid is available, it can be directly converted to the potassium trifluoroborate salt. This is the most straightforward method, involving treatment with KHF₂ in a suitable solvent like methanol (B129727) and water. orgsyn.org

Derivatization of Halomethyltrifluoroborates: Another versatile strategy involves the nucleophilic substitution of halomethyltrifluoroborates. nih.gov While not a direct route to an aminophenyl group, this method is used to create complex functionalized trifluoroborates and highlights the modularity of these reagents. For example, potassium azidoalkyltrifluoroborates can be prepared from haloalkyltrifluoroborates and subsequently used in cycloaddition reactions. primescholars.com

The BOC (tert-butoxycarbonyl) group is an ideal protecting group for the amine functionality in this context. It is stable under the conditions required for many borylation and cross-coupling reactions but can be readily removed under acidic conditions, allowing for further functionalization of the resulting aniline derivative.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity. The process can be broken down into two main stages: the formation of the carbon-boron bond and the conversion to the trifluoroborate.

Stage 1: C-B Bond Formation (Borylation)

| Parameter | Condition | Rationale/Detail |

| Catalyst | Palladium complexes (e.g., Pd(dppf)Cl₂) or Nickel complexes (e.g., NiCl₂(PCy₃)₂) acs.orgnih.gov | Palladium catalysts are widely used and versatile. Nickel catalysts are a more cost-effective and sustainable alternative. acs.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) or Tetrahydroxydiboron (BBA) | B₂pin₂ is common but generates a pinacol (B44631) byproduct. BBA is more atom-economical. acs.org |

| Base | Potassium acetate (B1210297) (KOAc) or Potassium phosphate (B84403) (K₃PO₄) | The base is essential for the catalytic cycle of the Miyaura borylation. |

| Solvent | Dioxane, Toluene (B28343), or Tetrahydrofuran (B95107) (THF) | Anhydrous, aprotic solvents are typically required for the borylation step. |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |

Stage 2: Trifluoroborate Formation

Following the borylation, the reaction mixture, containing the newly formed boronic acid or ester, is treated directly with an aqueous solution of potassium bifluoride (KHF₂). researchgate.net

Reagent: A saturated aqueous solution of KHF₂ (typically 3 equivalents or more) is added. orgsyn.org

Solvent: The reaction is often performed in a mixture of the borylation solvent and water, or the solvent may be switched to methanol/water. nih.gov

Temperature: This conversion is typically rapid and can be performed at room temperature.

Workup: The potassium trifluoroborate salt is often insoluble in the reaction mixture and can be isolated by simple filtration, followed by washing with a suitable solvent to remove byproducts.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of organoboron compounds.

Solvent Selection and Green Solvent Alternatives

Traditional syntheses often rely on hazardous organic solvents like dioxane and toluene. nih.gov Green chemistry encourages the use of more environmentally benign alternatives.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. It has been shown to be an excellent solvent for the conversion of aryltrifluoroborates to boronic acids and for certain synthetic steps. nih.govacs.org The solubility of potassium trifluoroborate salts in water facilitates reactions and simplifies purification. nih.gov

Bio-derived Solvents: Solvents derived from biomass are gaining traction. Ethereal solvents like 2-methyltetrahydrofuran (2-Me-THF) , which can be derived from renewable feedstocks, have proven to be effective green replacements for THF and toluene in nickel-catalyzed Suzuki-Miyaura couplings. nih.govacs.org

Other Recommended Solvents: Other solvents with better environmental, health, and safety profiles include tert-amyl alcohol , isopropyl acetate (i-PrOAc) , and cyclopentyl methyl ether (CPME) . acs.orgacs.org Studies have shown these solvents to be highly effective for cross-coupling reactions, which are often performed subsequently with the synthesized trifluoroborate. acs.org

| Solvent | Classification | Application in Trifluoroborate Synthesis/Coupling |

| Water (H₂O) | Recommended Green Solvent | Hydrolysis and synthesis steps. nih.govacs.org |

| 2-Methyltetrahydrofuran (2-Me-THF) | Bio-derived Green Solvent | Replacement for THF/Toluene in coupling reactions. acs.org |

| Isopropyl Acetate (i-PrOAc) | Recommended Green Solvent | Effective for Suzuki-Miyaura coupling of amides. acs.org |

| tert-Amyl Alcohol | Recommended Green Solvent | Used in Ni-catalyzed Suzuki-Miyaura couplings. acs.org |

Catalyst Systems for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, but concerns exist regarding the cost, toxicity, and sustainability of heavy metal catalysts like palladium.

Earth-Abundant Metal Catalysts: Nickel is a more earth-abundant and less expensive alternative to palladium. Nickel-based catalyst systems have been developed that show high reactivity for C-B bond formation and subsequent cross-coupling reactions, often in green solvents. acs.org

Electrochemical Synthesis: Electrosynthesis represents a significant advance in green chemistry. primescholars.com By using electricity to drive the reaction, the need for chemical oxidants or reductants and, in some cases, metal catalysts can be eliminated. researchgate.netrsc.org The electrochemical synthesis of potassium aryltrifluoroborates has been achieved by the reduction of aryl bromides in the presence of a borate (B1201080) ester, offering a fast, efficient, and catalyst-free method at room temperature. researchgate.net

Photoredox Catalysis: This approach uses visible light to activate a photocatalyst, which can then facilitate challenging bond formations under mild conditions. nih.gov Dual catalytic systems combining photoredox catalysts with nickel have been used to form C-C bonds from precursors like alkyltrifluoroborates, bypassing some of the limitations of traditional thermal methods. nih.gov

Catalyst-Free Reactions: The ultimate goal for sustainability is to perform reactions without any catalyst. While challenging for C-B bond formation, research into catalyst- and additive-free C-C bond forming reactions is an active and promising field, aiming to create more economical and environmentally friendly synthetic routes. researchgate.net

Energy Efficiency and Reaction Modalities in the Synthesis of this compound

The quest for sustainable and efficient chemical manufacturing has propelled investigations into energy-saving reaction modalities, with microwave-assisted synthesis emerging as a prominent technology. In the context of producing this compound, while direct comparative studies on energy consumption are not extensively documented in publicly available literature, the principles derived from broader research into microwave-assisted organic synthesis (MAOS) and the production of related organotrifluoroborates offer significant insights.

Microwave heating is fundamentally different from conventional heating methods. numberanalytics.com It relies on the ability of a material to absorb microwave energy and convert it into heat, a process dependent on the dielectric properties of the molecules present. numberanalytics.com This direct heating of the reaction mixture, rather than the vessel, can lead to substantial reductions in reaction times and, consequently, energy consumption. numberanalytics.comacs.org Studies comparing microwave-assisted reactions to those conducted with traditional oil baths have demonstrated that microwave heating can be significantly more energy-efficient, particularly for reactions with shorter durations. acs.org For instance, in some heterocycle syntheses, the energy consumption ratio between conventional heating and microwave irradiation was found to be as high as 7.6 in favor of the microwave-assisted method. nih.gov

The synthesis of aryltrifluoroborates, a class of compounds to which this compound belongs, can be accelerated using microwave irradiation. The conversion of the corresponding boronic acid, 4-(tert-butoxycarbonylamino)phenylboronic acid, to the trifluoroborate salt using potassium hydrogen fluoride (B91410) (KHF₂) is a key step that can benefit from this technology. While conventional heating methods may require several hours to drive this conversion to completion, microwave-assisted protocols can often achieve the same or higher yields in a matter of minutes. This rapid heating and shortened reaction time are primary contributors to the enhanced energy efficiency of microwave-assisted synthesis. numberanalytics.com

However, the energy efficiency of microwave reactors is not universally superior and depends on several factors, including the design of the reactor (multimode vs. single-mode), the scale of the reaction, and the dielectric properties of the reactants and solvent. acs.orgpitt.edu For very long reactions, the energy savings of microwave heating can be diminished or even negated due to the energy consumption of the microwave generator itself. acs.org

The following table provides a conceptual comparison of reaction parameters for the synthesis of a generic potassium aryltrifluoroborate from its corresponding boronic acid, illustrating the potential advantages of microwave-assisted synthesis based on general findings in the field.

Table 1: Conceptual Comparison of Conventional vs. Microwave-Assisted Synthesis of Potassium Aryltrifluoroborate

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Potential Advantage of Microwave Synthesis |

| Reaction Time | Hours (e.g., 2-12 h) | Minutes (e.g., 5-30 min) | Significant time savings |

| Energy Consumption | Higher, due to heating the vessel and surroundings over a longer period. | Potentially lower, due to direct heating of the reaction mixture and shorter reaction times. numberanalytics.comacs.org | Improved energy efficiency |

| Yield | Variable, may be lower due to prolonged reaction times leading to side products. | Often higher, due to rapid heating and shorter reaction times minimizing degradation. nih.gov | Increased product output |

| Solvent | Often requires higher boiling point solvents. | Can utilize lower boiling point solvents or even be performed under solvent-free conditions. numberanalytics.com | Greener chemistry, reduced waste |

Scale-Up Considerations and Industrial Synthesis Perspectives

The transition of a synthetic route from the laboratory to an industrial scale introduces a host of challenges that must be carefully addressed to ensure a safe, efficient, and economically viable process. For this compound, these considerations are paramount for its potential application in larger-scale chemical manufacturing.

One of the primary challenges in scaling up microwave-assisted reactions is the limited penetration depth of microwave irradiation into the reaction medium, which is typically in the order of a few centimeters. pitt.edu This can lead to non-uniform heating in larger batch reactors, potentially causing localized overheating, product degradation, and inconsistent results. nih.gov To overcome this, industrial-scale microwave reactors often employ multimode cavities with stirrers to ensure a more homogeneous distribution of the microwave field. pitt.edu Alternatively, continuous-flow microwave reactors have emerged as a highly effective solution for scaling up microwave-assisted processes. acs.orgnih.gov In a flow setup, the reaction mixture is pumped through a narrow tube that is irradiated with microwaves, ensuring uniform heating and precise temperature control. This approach not only mitigates the penetration depth issue but also allows for the safe handling of reactions at high temperatures and pressures.

From an industrial perspective, the synthesis of this compound would likely proceed from a suitable precursor such as 4-bromoaniline (B143363) or aniline itself. A potential industrial route could involve the protection of the amino group with a BOC-anhydride, followed by a Miyaura borylation to form the corresponding boronic acid or a pinacol ester. The final step would be the conversion to the potassium trifluoroborate salt. Each of these steps presents its own scale-up challenges, including reagent handling, reaction exotherms, and product isolation and purification.

The development of a manufacturing-scale synthesis for a related compound, potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, highlights the importance of identifying and controlling critical process parameters. researchgate.net In that case, the pH of the reaction medium was found to be a crucial factor for ensuring robustness and high yield, and a change in the acid used improved the process for scale-up to over 10 kg. researchgate.net Similar process optimization would be essential for the industrial production of this compound.

The following table outlines key considerations for the scale-up of the synthesis of this compound.

Table 2: Scale-Up Considerations for the Synthesis of this compound

| Consideration | Laboratory Scale | Industrial Scale | Key Challenges and Solutions |

| Reaction Vessel | Glass flasks (batch) | Large batch reactors (stainless steel) or continuous-flow reactors. | Challenge: Heat transfer, mixing, microwave penetration. Solution: Use of robust, pressure-rated reactors; implementation of continuous-flow systems. nih.govnih.gov |

| Heating Method | Heating mantle, oil bath, microwave (single-mode). | Steam heating, specialized microwave reactors (multimode or flow). | Challenge: Uniform and efficient heating. Solution: Multimode microwave reactors with stirrers or continuous-flow reactors for uniform irradiation. pitt.edu |

| Process Control | Manual or semi-automated. | Fully automated process control systems. | Challenge: Ensuring consistent product quality and safety. Solution: Implementation of PAT (Process Analytical Technology) to monitor critical parameters in real-time. |

| Safety | Standard laboratory safety protocols. | Rigorous process safety management (PSM) and hazard analysis (HAZOP). | Challenge: Handling large quantities of flammable solvents and potentially exothermic reactions. Solution: Engineering controls, relief systems, and robust safety protocols. researchgate.net |

| Economics | Focus on yield and purity. | Focus on overall process cost, throughput, and sustainability. | Challenge: Achieving a competitive cost of goods. Solution: Process optimization, solvent recycling, and energy-efficient technologies like microwave heating. researchgate.net |

Information regarding the requested article on this compound is not available in the searched scientific literature.

Following a comprehensive search for peer-reviewed studies and data, it has been determined that there is insufficient published information to generate an article on the reactivity and mechanistic studies of this compound that adheres to the specific outline provided.

While the compound, Potassium (4-((tert-butoxycarbonyl)amino)phenyl)trifluoroborate, is listed in chemical databases, confirming its existence chemscene.com, detailed scientific articles describing its specific applications in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides and bromides could not be located. The available literature extensively covers related compounds, such as Potassium Boc-protected aminomethyltrifluoroborate researchgate.net, and provides general principles for the Suzuki-Miyaura reaction with various classes of organotrifluoroborates acs.orgnih.govnih.gov. However, generating content based on these related but distinct compounds would not meet the explicit requirement to focus solely on this compound.

The requested outline demands specific research findings, including detailed data tables for the coupling of this particular compound with different electrophiles (Sections 3.2.1 and 3.2.2). Without access to publications containing this specific data, it is not possible to provide a scientifically accurate and thorough article as instructed, and any attempt to do so would be based on speculation rather than documented evidence.

Therefore, the article cannot be generated at this time due to the lack of specific research data for this compound in the specified reactions.

Reactivity and Mechanistic Studies in Palladium Catalyzed Cross Coupling Reactions

Application of Potassium 4-BOC-aminophenyltrifluoroborate in Suzuki-Miyaura Reactions

Coupling with Aryl and Hetaryl Mesylates and Triflate Derivatives

This compound serves as a valuable nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, not only with traditional aryl halides but also with more challenging electrophiles like aryl and hetaryl mesylates and triflates. These reactions expand the utility of the Suzuki-Miyaura coupling by utilizing readily available phenol (B47542) derivatives as starting materials.

The first general method for the palladium-catalyzed Suzuki-type cross-coupling of aryl and heteroaryl mesylates with potassium aryl- and heteroaryltrifluoroborates has been developed. figshare.comacs.org This development is significant because mesylates are often more economical than the corresponding triflates. acs.org For instance, the coupling of potassium Boc-protected aminomethyltrifluoroborate with various aryl and hetaryl mesylates proceeds in moderate to good yields, providing an effective route to primary aminomethyl-substituted aromatics. nih.govnih.gov The reaction conditions for these transformations often require specific catalyst and ligand combinations to achieve high efficiency. For the coupling with mesylates, optimal conditions were found to be a combination of a palladium catalyst, a sterically hindered phosphine (B1218219) ligand like SPhos or RuPhos, and a strong base such as potassium phosphate (B84403) (K₃PO₄) in a mixed solvent system like t-BuOH/H₂O. nih.gov

The deactivated nature of the C–O bond in mesylates compared to the C–Br or C–I bond necessitates a more active catalyst system. Research has shown that a catalyst system comprising Pd(OAc)₂ and a specialized ligand, CM-phos, is effective for a range of mesylate substrates, including those with various functional groups. acs.orgorgsyn.org This system has also proven effective for coupling vinyl and alkyltrifluoroborates with aryl mesylates. figshare.comacs.org

Similarly, aryl and heteroaryl triflates are excellent electrophiles for coupling with organotrifluoroborates. nih.govresearchgate.net Electron-poor aryl triflates can sometimes undergo coupling even under ligandless conditions, whereas electron-rich and sterically hindered triflates often require the use of palladium complexes with specific ligands to achieve high yields. nih.govresearchgate.net For example, the use of monodentate, sterically hindered, electron-rich biaryl phosphine ligands facilitates the coupling of organotrifluoroborates with a variety of aryl and heteroaryl triflates. nih.gov Ligandless conditions, typically using Pd(OAc)₂ and K₂CO₃ in methanol (B129727) or water, have also been reported for the coupling of potassium aryltrifluoroborates with triflates, offering a simplified, efficient protocol. nih.gov

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl Mesylates This table presents a selection of results from the coupling of various aryl mesylates with potassium Boc-protected aminomethyltrifluoroborate, showcasing the yields obtained under optimized conditions.

| Aryl Mesylate Partner | Ligand | Yield (%) | Reference |

|---|---|---|---|

| 1-Naphthyl mesylate | SPhos | 88 | nih.gov |

| 2-Naphthyl mesylate | SPhos | 85 | nih.gov |

| 4-Cyanophenyl mesylate | RuPhos | 78 | nih.gov |

| 4-Formylphenyl mesylate | SPhos | 74 | nih.gov |

| 4-Acetylphenyl mesylate | RuPhos | 82 | nih.gov |

| 3-Quinolinyl mesylate | RuPhos | 80 | nih.gov |

| 6-Indolyl mesylate | SPhos | 75 | nih.gov |

Role of Ligands and Catalysts in Cross-Coupling

The success of Suzuki-Miyaura reactions involving potassium organotrifluoroborates is highly dependent on the choice of catalyst and supporting ligands. nih.gov These components govern the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The evolution of highly active catalysts has enabled the coupling of increasingly challenging substrates, such as aryl chlorides and mesylates, under mild conditions. nih.govupenn.edu

**3.3.1. Palladium Catalysts (e.g., Pd(OAc)₂) **

Palladium(II) acetate (B1210297), Pd(OAc)₂, is one of the most common and versatile precatalysts used in Suzuki-Miyaura cross-coupling reactions. youtube.comorganic-chemistry.org It is typically reduced in situ to the active Pd(0) species, which initiates the catalytic cycle. youtube.com The choice of precatalyst can significantly affect the reaction's success by influencing the concentration of key catalytically active species in the solution. nih.gov

Pd(OAc)₂ is often used in conjunction with phosphine ligands or N-heterocyclic carbenes. organic-chemistry.orgacs.org For example, catalyst systems composed of Pd(OAc)₂ and bulky, electron-rich phosphine ligands like SPhos or RuPhos have proven highly effective for coupling potassium heteroaryltrifluoroborates with aryl halides. acs.org Similarly, the combination of Pd(OAc)₂ with ligands such as P(o-Tol)₃ and S-PHOS has been shown to be superior for certain transformations. organic-chemistry.org Even in so-called "ligandless" protocols, where no external ligand is added, Pd(OAc)₂ can effectively catalyze the coupling of potassium aryltrifluoroborates, particularly with aryl bromides, iodides, and triflates, often using a simple base like K₂CO₃ in an alcohol or aqueous solvent. nih.gov The efficiency of Pd(OAc)₂ also extends to reactions with more demanding substrates; for instance, it can be used with the Binap ligand for the vinylation of aryl chlorides, although specific palladacycle precatalysts may show higher efficiency in some cases. nih.gov

Phosphine Ligands (e.g., SPhos, XPhos)

The development of sterically hindered, electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling. nih.govnih.gov Ligands developed by the Buchwald group, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are particularly effective in Suzuki-Miyaura reactions involving organotrifluoroborates. nih.govacs.orgsigmaaldrich.com

These bulky dialkylbiaryl phosphine ligands enhance the rates of both oxidative addition of the aryl electrophile to the Pd(0) center and the subsequent reductive elimination of the biaryl product from the Pd(II) intermediate. nih.govnih.gov This enhanced reactivity allows for the use of lower catalyst loadings, milder reaction temperatures (including room temperature), and the successful coupling of historically difficult substrates like aryl chlorides, tosylates, and highly hindered combinations. nih.govnih.gov

For example, XPhos has been identified as a highly efficacious ligand for the coupling of potassium aryltrifluoroborates with a wide range of aryl and heteroaryl chlorides and triflates. nih.gov SPhos has also demonstrated broad utility, particularly in the coupling of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates. nih.gov In many systems, a screening of ligands is necessary, as the optimal choice can be substrate-dependent. For instance, in the coupling of potassium Boc-protected aminomethyltrifluoroborate with functionalized aryl mesylates, either RuPhos or SPhos may provide the best results depending on the specific electronic and steric nature of the substrate. nih.gov

N-Heterocyclic Carbenes and Other Ligand Systems

Alongside phosphines, N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. nih.gov NHCs are strong σ-donors that form very stable bonds with palladium, leading to robust and highly active catalysts. These catalysts can often match or exceed the performance of phosphine-based systems, particularly in terms of thermal stability.

NHC-palladium complexes have been successfully employed in Suzuki-Miyaura reactions. For example, an easily prepared N-heterocyclic carbene–palladium(II)–1-methylimidazole complex has demonstrated high catalytic activity for the coupling of benzylic chlorides with potassium phenyltrifluoroborate in neat water under mild conditions. rsc.org The use of such well-defined NHC-Pd(II) precatalysts can provide excellent yields for the synthesis of biaryls from aryl triflates. researchgate.net The strong Pd-NHC bond often prevents ligand dissociation, which can be beneficial for catalyst longevity and performance. The design of novel NHC ligands continues to be an active area of research to further expand their application in challenging coupling reactions. google.com

Other ligand systems, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), have also been used effectively. The [PdCl₂(dppf)] complex is a reliable catalyst for the coupling of organotrifluoroborates, especially when more modern biarylphosphine ligands are not required. nih.govresearchgate.net

Nickel Catalysis in Related Systems

While palladium remains the dominant metal for Suzuki-Miyaura reactions, there is growing interest in using more earth-abundant and less expensive first-row transition metals like nickel. youtube.comresearchgate.net Nickel catalysts can perform many of the same transformations as palladium and, in some cases, exhibit unique reactivity, particularly in the activation of challenging C–F bonds. researchgate.net

In systems related to this compound, nickel catalysis has shown significant promise. For example, NHC-nickel complexes have been developed as efficient catalysts for the Suzuki-Miyaura cross-coupling of aryl boronate esters with perfluorinated arenes. researchgate.net Although this specific reaction does not use an organotrifluoroborate, it demonstrates the capability of nickel to mediate C-C bond formation with organoboron reagents. The development of nickel-based catalysts for the direct use of organotrifluoroborates is an ongoing area of research that could provide more sustainable and economical synthetic routes. youtube.com

Influence of Base and Solvent Systems

The choice of base and solvent is critical for the success of Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates. youtube.comed.ac.uk These reagents require hydrolysis to a more reactive boronic acid or a related intermediate species prior to transmetalation to the palladium center. uvic.caresearchgate.net Therefore, the presence of water in the solvent system is generally essential. researchgate.netnih.gov

Commonly used bases include inorganic carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄). nih.govacs.orgnih.gov The base plays a dual role: it facilitates the crucial hydrolysis of the R-BF₃⁻ bond and participates in the transmetalation step, likely by forming a [ArPd(OH)L₂] species that is more reactive towards the organoboron reagent. youtube.comyoutube.com

The solvent system must balance the solubility of the organic electrophile, the organotrifluoroborate salt, and the palladium catalyst. Common choices include mixtures of an organic solvent with water, such as THF/H₂O, t-BuOH/H₂O, or dioxane/H₂O. nih.govacs.orgnih.gov Methanol and DMF have also been used effectively. nih.govnih.gov The specific solvent can influence reaction rates and yields, and optimization is often necessary for a given substrate pair. nih.gov For instance, the coupling of potassium vinyltrifluoroborate was found to be highly specific to a THF/H₂O solvent system. nih.gov

Table 2: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling Reaction This table illustrates how changing the base and solvent can affect the outcome of a typical Suzuki-Miyaura cross-coupling reaction involving an aryl halide and a boronic acid, a process with principles directly applicable to organotrifluoroborate couplings.

| Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromonitrobenzene | Phenylboronic acid | K₂CO₃ | Isopropanol/H₂O | 98 | researchgate.net |

| 4-Bromonitrobenzene | Phenylboronic acid | Na₂CO₃ | Isopropanol/H₂O | 95 | researchgate.net |

| 4-Bromonitrobenzene | Phenylboronic acid | K₃PO₄ | Isopropanol/H₂O | 96 | researchgate.net |

| 4-Bromonitrobenzene | Phenylboronic acid | K₂CO₃ | Ethanol/H₂O | 96 | researchgate.net |

| 4-Bromonitrobenzene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 90 | researchgate.net |

| 4-Bromonitrobenzene | Phenylboronic acid | K₂CO₃ | Acetonitrile/H₂O | 85 | researchgate.net |

Functional Group Compatibility Studies

The palladium-catalyzed cross-coupling of potassium organotrifluoroborates is renowned for its tolerance of a wide array of functional groups, which is a significant advantage over other organometallic reagents that may require the use of protecting groups. nih.gov While direct studies on this compound are not extensively detailed in the surveyed literature, extensive research on its close structural isomer, potassium Boc-protected aminomethyltrifluoroborate, provides significant insight into the expected functional group compatibility. organic-chemistry.org These studies demonstrate that the reagent is exceptionally tolerant of various functionalities that are often sensitive under other reaction conditions. nih.govorganic-chemistry.org

Research conducted on the Suzuki-Miyaura coupling of potassium Boc-protected aminomethyltrifluoroborate with a range of aryl and hetaryl chlorides has shown that the reaction proceeds in good to excellent yields in the presence of electron-withdrawing and electron-donating groups. organic-chemistry.org The protocol successfully accommodates sensitive functional groups including nitriles, aldehydes, ketones, esters, and even nitro groups. organic-chemistry.org This broad compatibility circumvents the need for protection strategies that would be necessary in alternative synthetic routes, such as the reduction of nitriles or cyanides. organic-chemistry.org

The reaction conditions, typically involving a palladium catalyst such as palladium(II) acetate with a phosphine ligand like SPhos or XPhos, are mild enough to preserve these functionalities. organic-chemistry.org A study on DNA-conjugated aryl bromides further underscores the mildness and compatibility of the Suzuki-Miyaura reaction with potassium Boc-protected aminomethyltrifluoroborate, as it proceeds efficiently without degrading the complex biomolecule. researchgate.net

However, the stability of the BOC (tert-butoxycarbonyl) protecting group itself can be condition-dependent. In a study involving the cross-coupling of N-Boc-indol-2-yltrifluoroborate, the Boc group was found to be cleaved under the specific reaction conditions used. scispace.com This suggests that while the cross-coupling is compatible with many groups, optimization of base and temperature may be necessary to preserve acid-sensitive protecting groups like Boc.

The table below summarizes the functional group tolerance observed in the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborate with various functionalized aryl chlorides, which serves as a strong indicator for the expected reactivity of its 4-aminophenyl isomer.

Table 1: Functional Group Compatibility in the Suzuki-Miyaura Coupling of Potassium Boc-protected Aminomethyltrifluoroborate with Aryl Chlorides This table is generated based on data for a structural isomer and is intended to be representative.

| Entry | Aryl Chloride Coupling Partner | Tolerated Functional Group | Product Yield (%) | Reference |

| 1 | 4-Chloroanisole | Methoxy (Electron-donating) | 95 | organic-chemistry.org |

| 2 | 4-Chlorobenzonitrile | Nitrile (Electron-withdrawing) | 98 | organic-chemistry.org |

| 3 | 4-Chlorobenzaldehyde | Aldehyde (Electron-withdrawing) | 94 | organic-chemistry.org |

| 4 | 4-Chloroacetophenone | Ketone (Electron-withdrawing) | 98 | organic-chemistry.org |

| 5 | Methyl 4-chlorobenzoate | Ester (Electron-withdrawing) | 94 | organic-chemistry.org |

| 6 | 1-Chloro-4-nitrobenzene | Nitro (Electron-withdrawing) | 88 | organic-chemistry.org |

| 7 | 2-Chlorotoluene | Steric hindrance (ortho-subst.) | 93 | organic-chemistry.org |

| 8 | 2,6-Dimethylchlorobenzene | Steric hindrance (di-ortho-subst.) | 91 | organic-chemistry.org |

Stereo- and Regioselectivity in Coupling Reactions

Regioselectivity

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is characterized by its high regioselectivity. researchgate.net In the case of this compound, the site of the reaction is inherently directed by the position of the trifluoroborate group on the aromatic ring. The carbon-carbon bond formation occurs exclusively at the carbon atom to which the boron group is attached. This high fidelity is a cornerstone of the Suzuki-Miyaura reaction, allowing for precise and predictable synthesis of biaryl compounds without the formation of constitutional isomers that might arise from reaction at other positions on the phenyl ring. The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with the organotrifluoroborate and subsequent reductive elimination to yield the final product, ensuring the coupling occurs only at the C-B bond. ed.ac.uk

Stereoselectivity

While this compound is an achiral molecule, the stereochemical outcome of Suzuki-Miyaura reactions is a critical consideration when chiral coupling partners are involved. The broader field of cross-coupling with organotrifluoroborates has demonstrated that a high degree of stereochemical control is achievable.

Studies on chiral, non-racemic secondary organotrifluoroborates have been particularly insightful. For example, the cross-coupling of enantiomerically enriched potassium 1-(benzyloxy)alkyltrifluoroborates with various aryl chlorides has been shown to proceed with complete retention of stereochemistry. nih.gov This stereospecificity is attributed to the use of a benzyl (B1604629) protecting group, which is thought to stabilize the palladium intermediate and prevent side reactions like β-hydride elimination that could erode stereochemical purity. nih.gov

Conversely, other systems have been developed that proceed with complete inversion of stereochemistry. The stereospecific cross-coupling of enantioenriched secondary alkyl β-trifluoroboratoamides was found to occur with a total inversion of the configuration at the carbon center bearing the boron moiety. nih.gov This outcome highlights that the stereochemical pathway (retention vs. inversion) can be controlled, depending on the substrate and reaction conditions.

These findings, although not performed on this compound itself, illustrate the high level of stereospecificity attainable in Suzuki-Miyaura reactions involving potassium organotrifluoroborates. They establish that the core catalytic cycle is capable of proceeding with excellent stereochemical fidelity, suggesting that if this compound were coupled with a chiral aryl halide, the reaction would likely proceed without epimerization at the chiral center of the coupling partner, provided appropriate conditions are chosen.

Protecting Group Strategies and Their Interplay with Compound Reactivity

The tert-Butyloxycarbonyl (BOC) Group as an Amine Protecting Group

The tert-Butyloxycarbonyl (BOC) group is one of the most widely employed protecting groups for amines in organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules. total-synthesis.comresearchgate.net Its popularity stems from its ease of introduction, general stability under a variety of reaction conditions, and facile removal under specific, mild acidic conditions. total-synthesis.comresearchgate.netrsc.org

Introduction of the BOC Group

The BOC group is typically introduced to an amine via a nucleophilic acyl substitution reaction. jk-sci.com The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as BOC anhydride (B1165640). total-synthesis.comjk-sci.com The reaction involves the attack of the nucleophilic amine on one of the carbonyl carbons of Boc₂O. jk-sci.commasterorganicchemistry.com This is often carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile. jk-sci.comwikipedia.org The base serves to neutralize the protonated amine that is formed during the reaction. jk-sci.com

For the synthesis of Potassium 4-BOC-aminophenyltrifluoroborate, the starting material, 4-aminophenyltrifluoroborate, would be reacted with Boc₂O. A typical procedure might involve dissolving the amine in a solvent mixture, such as water and acetone, and then adding Boc₂O in the presence of a base like triethylamine. researchgate.net The reaction proceeds to afford the N-BOC protected product in good yield. researchgate.net Alternative methods for BOC protection include using Boc₂O without a solvent or employing other reagents like t-BuOCO₂Ph. jk-sci.com

Table 1: Common Reagents and Conditions for BOC Protection of Amines

| Reagent | Base | Solvent(s) | Temperature | Reference(s) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | jk-sci.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not Specified | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) (NaOH) | Water/THF | 0 °C to Room Temp | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Chloroform/Water | Reflux | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None (solvent-free) | Not Applicable | Not Specified | jk-sci.com |

Stability of the BOC Group in Synthetic Transformations

A key advantage of the BOC protecting group is its stability under a wide range of reaction conditions, which allows for selective chemical modifications at other sites of the molecule. total-synthesis.comresearchgate.net The BOC group is generally stable to:

Basic conditions: It is resistant to hydrolysis by bases, making it compatible with reactions that employ basic reagents. total-synthesis.comresearchgate.net

Nucleophiles: The BOC group is generally unreactive towards most nucleophiles. organic-chemistry.org

Catalytic Hydrogenation: Unlike the Carboxybenzyl (Cbz) protecting group, the BOC group is stable to catalytic hydrogenation conditions (e.g., H₂/Pd-C), which are often used to remove other protecting groups. total-synthesis.comrsc.orgchemistrysteps.com

This stability profile makes this compound a versatile building block. For instance, the trifluoroborate moiety can participate in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides. organic-chemistry.orgnih.govnih.gov The BOC group remains intact under the typical basic conditions of these coupling reactions, which often utilize bases like potassium carbonate. organic-chemistry.orgnih.gov

Orthogonal Protection Strategies for Amines

In the synthesis of complex molecules containing multiple amine groups, it is often necessary to employ an orthogonal protection strategy. masterorganicchemistry.comnih.govthieme-connect.de This involves using different protecting groups that can be removed under distinct and non-interfering conditions. masterorganicchemistry.comnih.gov The BOC group is a cornerstone of such strategies due to its acid-lability. total-synthesis.commasterorganicchemistry.com

Common orthogonal partners for the BOC group include:

Fluorenylmethyloxycarbonyl (Fmoc) group: This group is base-labile and is readily cleaved by treatment with a secondary amine like piperidine. total-synthesis.comnih.govescholarship.org Since the BOC group is stable to base, the Fmoc group can be selectively removed in its presence. organic-chemistry.orgnih.gov

Carboxybenzyl (Cbz or Z) group: The Cbz group is removed by catalytic hydrogenation. total-synthesis.comchemistrysteps.com As the BOC group is stable under these conditions, selective deprotection of a Cbz-protected amine is possible. total-synthesis.commasterorganicchemistry.com

Allyloxycarbonyl (Alloc) group: This group is cleaved by transition metal catalysis, typically using a palladium catalyst. total-synthesis.com

This orthogonality allows for the sequential deprotection and functionalization of different amino groups within the same molecule, providing a high degree of synthetic flexibility. masterorganicchemistry.comnih.gov For example, a molecule containing both a BOC-protected and an Fmoc-protected amine could have the Fmoc group removed first with a base to allow for further reaction at that site, while the BOC-protected amine remains shielded. nih.govescholarship.org

Selective Deprotection of the BOC Group on the Aryltrifluoroborate Scaffold

The removal of the BOC group, or deprotection, is a critical step to liberate the free amine for subsequent reactions. The acid-lability of the BOC group allows for its selective removal under mild conditions. acsgcipr.org

Acidic Deprotection Methods

The standard method for cleaving a BOC group is treatment with a strong acid. jk-sci.comwikipedia.orgfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com This carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.comchemistrysteps.comcommonorganicchemistry.com

Commonly used acids for BOC deprotection include:

Trifluoroacetic acid (TFA): TFA is a strong organic acid that is frequently used for BOC cleavage, often in a solvent like dichloromethane (DCM). jk-sci.comfishersci.co.ukcommonorganicchemistry.com The reaction is typically fast and occurs at room temperature. fishersci.co.ukcommonorganicchemistry.com

Hydrochloric acid (HCl): A solution of HCl in an organic solvent, such as methanol (B129727) or dioxane, is also an effective reagent for BOC deprotection. wikipedia.orgfishersci.co.uk

Phosphoric acid: Aqueous phosphoric acid can be used as a milder and more environmentally friendly alternative for deprotection. organic-chemistry.org

p-Toluenesulfonic acid (p-TsOH): This solid, strong organic acid can also be employed for BOC removal. mdpi.comsigmaaldrich.com

The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. acsgcipr.org

Table 2: Common Acidic Reagents for BOC Deprotection

| Acidic Reagent | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 hours | jk-sci.comfishersci.co.ukcommonorganicchemistry.com |

| Hydrochloric acid (HCl) | Methanol, Dioxane, Ethyl Acetate (B1210297) | Room Temperature | wikipedia.orgfishersci.co.uk |

| Phosphoric acid (H₃PO₄) | Water | Not Specified | organic-chemistry.org |

| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | Not Specified | jk-sci.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature, 12-24 hours | fishersci.co.uk |

Compatibility with Boron-Containing Moiety

A crucial consideration for the deprotection of this compound is the stability of the aryltrifluoroborate group under acidic conditions. Aryltrifluoroborates are generally considered to be relatively stable compounds. organic-chemistry.org However, strong acidic conditions can potentially lead to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.

The compatibility of BOC deprotection with the trifluoroborate moiety depends on the specific acidic conditions employed. While strong acids like neat TFA might pose a risk to the C-B bond, carefully controlled conditions, such as using a solution of TFA in DCM or employing milder acids, can often achieve selective deprotection of the BOC group without significantly affecting the trifluoroborate. Research has shown that Suzuki-Miyaura cross-coupling reactions can be successfully performed on the deprotected aminophenyltrifluoroborate, indicating that the trifluoroborate group can remain intact after BOC removal under appropriate conditions. The stability of organotrifluoroborates to acidic conditions is a subject of ongoing study, and the optimal deprotection protocol would need to be determined empirically to maximize the yield of the desired anilinyltrifluoroborate salt.

Impact of Protecting Group on Overall Synthetic Efficiency and Functionalization

Research has demonstrated that potassium N-Boc-aminomethyltrifluoroborate is an air-stable, crystalline solid that can be stored for extended periods without decomposition, a feature that enhances its practicality and utility in a laboratory setting. organic-chemistry.org Its synthesis can be achieved in a "one-pot" process, further contributing to its efficient preparation. nih.govnih.gov

The effectiveness of the Boc-protected aminomethyltrifluoroborate is highlighted in its successful Suzuki-Miyaura coupling with a diverse range of electrophiles. The reaction protocol is compatible with functional groups such as nitriles, aldehydes, ketones, esters, and nitro groups. nih.govorganic-chemistry.org This broad functional group tolerance is a direct consequence of the stability of the Boc protecting group under the coupling conditions.

Detailed studies have shown that the choice of protecting group is critical, especially when dealing with certain heterocyclic substrates. For instance, in the cross-coupling of aminomethyltrifluoroborates with indole (B1671886) derivatives, the presence of the Boc protecting group on the nitrogen of the indole was found to be essential for the reaction to proceed. nih.gov This indicates that the electronic and steric properties of the protecting group can significantly influence the reactivity and success of the coupling reaction.

The impact of the Boc protecting group on the efficiency of Suzuki-Miyaura cross-coupling reactions is further illustrated by the high yields obtained with various aryl and hetaryl chlorides.

Table 1: Suzuki-Miyaura Cross-Coupling of Potassium N-Boc-aminomethyltrifluoroborate with Various Aryl Chlorides

| Aryl Chloride | Product | Yield (%) |

|---|---|---|

| 4-Chlorobenzonitrile | tert-Butyl (4-cyanobenzyl)carbamate | 95 |

| 4-Chloroanisole | tert-Butyl (4-methoxybenzyl)carbamate | 92 (78 on larger scale) |

| 4-Chlorobenzaldehyde | tert-Butyl (4-formylbenzyl)carbamate | 85 |

| 1-Chloro-4-(trifluoromethyl)benzene | tert-Butyl (4-(trifluoromethyl)benzyl)carbamate | 93 |

| Methyl 4-chlorobenzoate | Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate | 91 |

| 1-Chloro-4-nitrobenzene | tert-Butyl (4-nitrobenzyl)carbamate | 88 |

Data sourced from Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. nih.gov

The versatility of this reagent is also demonstrated in its coupling with various hetaryl chlorides, providing access to a range of aminomethylated heterocycles.

Table 2: Suzuki-Miyaura Cross-Coupling of Potassium N-Boc-aminomethyltrifluoroborate with Various Hetaryl Chlorides

| Hetaryl Chloride | Product | Yield (%) |

|---|---|---|

| 2-Chlorothiophene | tert-Butyl (thiophen-2-ylmethyl)carbamate | 81 |

| 2-Chlorofuran | tert-Butyl (furan-2-ylmethyl)carbamate | 75 |

| 3-Chloropyridine | tert-Butyl (pyridin-3-ylmethyl)carbamate | 83 |

| 2-Chloro-6-methoxypyridine | tert-Butyl ((6-methoxypyridin-2-yl)methyl)carbamate | 79 |

| 1-(tert-Butoxycarbonyl)-5-chloro-1H-indole | tert-Butyl 5-(((tert-butoxycarbonyl)amino)methyl)-1H-indole-1-carboxylate | 86 |

Data sourced from Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the structural elucidation of Potassium 4-BOC-aminophenyltrifluoroborate, providing detailed information about the hydrogen, carbon, fluorine, and boron environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring and the protons of the tert-butoxycarbonyl (BOC) protecting group. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The nine equivalent protons of the tert-butyl group of the BOC moiety would give rise to a sharp singlet in the upfield region. The N-H proton of the carbamate (B1207046) linkage is also expected to produce a singlet, though its chemical shift can be variable and it may be broadened due to exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon skeleton. Key resonances would include those for the aromatic carbons, with the carbon atom directly bonded to the trifluoroborate group showing a characteristically broad signal due to coupling with the quadrupolar boron nucleus. The carbonyl carbon of the BOC group and the quaternary and methyl carbons of the tert-butyl group will also have distinct chemical shifts.

¹⁹F and ¹¹B NMR Spectroscopy: These heteronuclear NMR techniques are fundamental for characterizing the trifluoroborate moiety. The ¹⁹F NMR spectrum is anticipated to show a sharp signal for the three equivalent fluorine atoms. This signal may exhibit coupling to the ¹¹B nucleus, providing a ¹¹B-¹⁹F coupling constant. nih.gov The ¹¹B NMR spectrum would display a characteristic signal for the tetra-coordinated boron atom in the trifluoroborate anion. The use of modified pulse sequences in ¹¹B NMR can lead to better resolution and allow for the observation of ¹¹B-¹⁹F coupling. nih.gov

Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | tert-butyl (BOC) | ~1.5 | singlet | Integral corresponds to 9 protons. |

| ¹H | Aromatic (ortho to -NHBOC) | ~7.3-7.5 | doublet | |

| ¹H | Aromatic (ortho to -BF₃K) | ~7.0-7.2 | doublet | |

| ¹H | Amide (N-H) | ~8.0-9.5 | singlet (broad) | Chemical shift can be solvent-dependent. |

| ¹³C | Methyl (tert-butyl) | ~28 | quartet | |

| ¹³C | Quaternary (tert-butyl) | ~80 | singlet | |

| ¹³C | Aromatic (C-NHBOC) | ~140 | singlet | |

| ¹³C | Aromatic (C-H) | ~118-135 | doublet | |

| ¹³C | Aromatic (C-BF₃) | ~130-140 | broad singlet | Broadened due to quadrupolar relaxation of boron. |

| ¹³C | Carbonyl (C=O) | ~153 | singlet | |

| ¹⁹F | -BF₃ | ~-135 to -145 | singlet or quartet | May show coupling to ¹¹B. nih.gov |

| ¹¹B | -BF₃ | ~2-5 | quartet | Coupling to three equivalent ¹⁹F nuclei. |

Note: The expected chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful for unambiguously assigning the signals in the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon resonances.

Solid-State NMR: While less common for routine characterization, solid-state NMR could provide valuable information about the crystalline form and packing of this compound in the solid state. It can be particularly useful for studying quadrupolar nuclei like ¹¹B.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the elemental composition. For this compound, HRMS would be used to confirm the molecular formula of the anionic component, [C₁₁H₁₅BF₃NO₂]⁻.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique is invaluable for structural elucidation. For the [M-K]⁻ anion of this compound, characteristic fragmentation pathways would be expected:

Loss of the tert-butyl group as isobutylene (B52900) (56 Da).

Loss of CO₂ (44 Da) from the carbamate.

Cleavage of the entire BOC group.

These fragmentation patterns provide definitive evidence for the presence and connectivity of the BOC protecting group.

Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Technique | Notes |

| [C₁₁H₁₅BF₃NO₂]⁻ | 293.1104 | HRMS (ESI-) | Anionic component of the salt. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the various functional groups.

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ is characteristic of the N-H bond in the carbamate.

C-H Stretches: Absorptions for the aromatic and aliphatic C-H bonds will be present.

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ is indicative of the carbonyl group of the BOC protector.

C-N Stretch and N-H Bend: These vibrations are expected in the fingerprint region.

B-F Stretch: A strong, broad absorption band, typically in the 950-1100 cm⁻¹ region, is characteristic of the B-F bonds in the trifluoroborate group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3400 | Medium-Strong |

| C=O (BOC) | Stretch | 1700-1720 | Strong |

| Aromatic C=C | Stretch | 1500-1600 | Medium |

| C-O (BOC) | Stretch | 1250-1300 | Strong |

| B-F | Stretch | 950-1100 | Strong, Broad |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and ions in the solid state is fundamental to understanding the physical and chemical properties of a compound. For potassium organotrifluoroborates, X-ray crystallography is the definitive method for elucidating this architecture. While a specific crystal structure for this compound is not publicly available in the searched literature, extensive studies on a series of substituted potassium aryltrifluoroborates provide a strong basis for predicting its structural characteristics. acs.org

Research on 15 different aryltrifluoroborate potassium salts (ArBF₃⁻K⁺) with various substituents on the aromatic ring has revealed that these compounds predominantly form layered structures. acs.orgacs.org These layers can be classified as either single or double sheets, depending on the arrangement of the potassium cations and the nature of the substituent. acs.org Given the presence of the relatively bulky 4-BOC-amino group, it is plausible that this compound would also adopt a layered crystalline lattice.

A comprehensive study of various aryltrifluoroborate potassium salts revealed that most crystallize in the monoclinic system, with others adopting orthorhombic or triclinic structures. acs.org The table below presents a hypothetical set of crystallographic parameters for this compound, based on the findings for these structurally related compounds.

Table 1: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~18-25 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~2000-3500 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, each with its own set of considerations and challenges.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of potassium salts like this compound by GC is generally not feasible due to their low volatility. Boronic acids and their derivatives, which are structurally related to trifluoroborates, often require derivatization to increase their volatility for GC analysis. chromatographyonline.comchromforum.org

For the analysis of impurities or starting materials in a sample of this compound, GC could be a viable method. For instance, if the synthesis involves volatile organic precursors or byproducts, GC can be used to monitor their presence and concentration. A common approach for analyzing boronic compounds involves their conversion to more volatile esters, such as pinacol (B44631) esters. chromatographyonline.com However, since the target compound is a trifluoroborate salt, this approach is less direct.

A potential GC method for analyzing related volatile impurities might involve a non-polar or medium-polarity capillary column. The choice of detector would depend on the nature of the analytes, with a Flame Ionization Detector (FID) being suitable for general organic compounds and a Mass Spectrometer (MS) providing structural information for peak identification. chromatographyonline.combeilstein-journals.org

Table 2: Hypothetical GC Conditions for Analysis of Volatile Impurities in a this compound Sample

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 40-550 amu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more suitable technique for the direct analysis of polar and non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode for this type of analysis.

The analysis of BOC-protected compounds by HPLC is well-established. researchgate.net However, the trifluoroborate group and the potential for deprotection of the BOC group under acidic conditions present challenges. researchgate.net The use of acidic mobile phase additives like trifluoroacetic acid (TFA), which is common in reversed-phase HPLC, could lead to the cleavage of the BOC protecting group, resulting in the appearance of an impurity peak corresponding to the deprotected amine. researchgate.net Therefore, careful method development is crucial.

To mitigate degradation, a mobile phase with a neutral or slightly basic pH might be necessary. The use of aprotic diluents for sample preparation has also been shown to be effective in stabilizing similar reactive compounds. nih.gov A C18 column is a common choice for the separation of moderately polar aromatic compounds. Detection is typically achieved using a UV detector, as the phenyl ring and the carbonyl group of the BOC moiety are chromophores. chromforum.org

Table 3: Hypothetical HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 10 mM Ammonium Acetate (B1210297) (pH 7) |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50) |

This method would likely separate the main compound from potential impurities such as the corresponding boronic acid (formed by hydrolysis), the deprotected amine, and other synthesis-related byproducts. The retention time of this compound would be influenced by the balance of its polar (trifluoroborate) and non-polar (BOC-aminophenyl) characteristics.

Theoretical and Computational Studies of Potassium 4 Boc Aminophenyltrifluoroborate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules and predict their reactivity. For Potassium 4-BOC-aminophenyltrifluoroborate, DFT calculations would be instrumental in understanding the interplay between the electron-donating N-BOC group and the electron-withdrawing trifluoroborate moiety, all attached to a central phenyl ring.

Key electronic properties that can be elucidated through DFT include:

Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, influenced by the nitrogen lone pair, while the LUMO would likely be associated with the antibonding orbitals of the phenyl ring and the boron center. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitation properties.

Atomic Charges and Electrostatic Potential: DFT calculations can map the distribution of electron density across the molecule, revealing the partial charges on each atom. The nitrogen atom of the BOC-amino group will exhibit a negative partial charge, while the boron atom will be electrophilic. This charge distribution is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Reactivity Descriptors: Concepts from conceptual DFT, such as electrophilicity and nucleophilicity indices, can be calculated to quantify the molecule's reactive tendencies.

A critical aspect of the reactivity of potassium organotrifluoroborates in Suzuki-Miyaura coupling is the initial hydrolysis to the corresponding boronic acid. DFT studies on various substituted phenyltrifluoroborates have shown that the rate of this hydrolysis can be correlated with the B-F bond lengths. Analysis of B–F bond lengths in the intermediate difluoroborane (B8323493) can help predict whether a specific organotrifluoroborate will undergo fast, slow, or very slow hydrolysis. princeton.edunih.govacs.org The electron-donating nature of the 4-BOC-amino group would be expected to influence these bond lengths and, consequently, the rate of boronic acid release.

Table 1: Representative DFT-Calculated Properties for Substituted Phenyltrifluoroborates (Illustrative)

| Substituent (at para-position) | Predicted B-F Bond Length (Å) | Predicted Hydrolysis Rate | Electronic Effect |

| -NO₂ | Shorter | Very Slow | Strong Electron-Withdrawing |

| -H | Medium | Moderate | Neutral |

| -OCH₃ | Longer | Fast | Strong Electron-Donating |

| -NHBOC (Predicted) | Longer | Fast | Strong Electron-Donating |

This table is illustrative, based on general principles of electronic effects on organotrifluoroborate hydrolysis. Specific values would require dedicated DFT calculations for each compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule's electronic ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the surrounding environment (e.g., solvent).

For this compound, MD simulations could be employed to:

Study Solvation and Aggregation: In solution, the potassium cation and the trifluoroborate anion will be solvated. MD simulations can model the explicit interactions with solvent molecules (e.g., water, THF), revealing the structure of the solvation shells and how the solvent mediates interactions between different reagent molecules. It can also provide insights into the potential for aggregation of the salt in different solvents.

Probe Intermolecular Interactions: In the context of a chemical reaction, MD simulations can be used to study the initial non-covalent interactions between the organotrifluoroborate and a catalyst or another reactant. This can help to understand the pre-organization of the reactants before the bond-forming steps occur.

Mechanistic Pathways Elucidation Through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. For this compound, this is particularly relevant for its use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. libretexts.orgnih.gov

Every elementary step in a reaction mechanism proceeds through a high-energy transition state (TS). Locating and characterizing these transition states using quantum chemical methods (like DFT) is crucial for understanding the reaction's kinetics and selectivity. For the Suzuki-Miyaura coupling, the key steps that would be analyzed are:

Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst.

Transmetalation: The transfer of the 4-BOC-aminophenyl group from the boron to the palladium center. This is often the rate-determining step and involves the participation of a base. nih.gov

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

Computational analysis of the transition states provides their geometries and activation energies. nih.gov For instance, DFT calculations can compare different proposed pathways for transmetalation to determine the most favorable route.

By calculating the energies of all intermediates and transition states, a complete energy profile for the entire catalytic cycle can be constructed. nih.gov This profile provides a visual representation of the reaction mechanism and immediately highlights the rate-determining step (the one with the highest activation energy).

Figure 1: Illustrative Energy Profile for a Suzuki-Miyaura Catalytic Cycle

This is a simplified, generic representation. The actual energy profile for a reaction involving this compound would depend on the specific reactants, catalyst, and solvent.

Prediction of Novel Reactivity and Functionalization Pathways

Beyond explaining known reactions, computational chemistry is increasingly used to predict new ones. nih.gov For this compound, computational screening could accelerate the discovery of novel transformations.

Screening of Reaction Partners and Catalysts: The efficiency of cross-coupling reactions is highly dependent on the choice of catalyst (ligand and metal), base, and solvent. Computational methods can be used to screen a virtual library of catalysts to identify promising candidates for coupling with challenging substrates. Machine learning models, trained on experimental data, are also emerging as powerful tools for predicting reaction yields and identifying optimal conditions. princeton.eduresearchgate.net

Exploring Alternative Coupling Reactions: While primarily used in Suzuki-Miyaura reactions, the reactivity of this compound in other cross-coupling reactions (e.g., Chan-Lam amination, Heck-type reactions) could be computationally explored. DFT calculations can assess the thermodynamic and kinetic feasibility of these alternative pathways.

Predicting Site Selectivity: The phenyl ring possesses other positions that could potentially react. Computational models could predict the regioselectivity of other functionalization reactions, such as electrophilic aromatic substitution, by analyzing the calculated charge distributions and frontier molecular orbital densities. This could guide synthetic efforts to create new, selectively functionalized derivatives.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and organotrifluoroborates are highly effective partners in these transformations. nih.govjocpr.com Future research is poised to focus on the development of more efficient and versatile catalytic systems for the cross-coupling of potassium 4-BOC-aminophenyltrifluoroborate with a wider range of coupling partners.

Recent advancements have seen the development of new dialkylbiaryl monophosphine ligands, such as GPhos, which support palladium catalysts capable of promoting carbon-nitrogen cross-coupling reactions between various primary amines and aryl halides, in some cases even at room temperature. researchgate.net The application of such advanced catalyst systems to the coupling of this compound could lead to milder reaction conditions, lower catalyst loadings, and broader substrate scope. For instance, palladium-catalyzed amination of aryl halides has been a valuable tool for synthesizing substituted anilines, which are prevalent in biologically active molecules. mit.edu The development of catalysts that are tolerant of the Boc-protecting group and the trifluoroborate moiety is crucial for expanding the synthetic utility of this compound.

Furthermore, the development of halogen-bridged methylnaphthyl (MeNAP) palladium dimers as multipurpose Pd-precursors that can be converted in situ into well-defined monoligated complexes by mixing with phosphine (B1218219) or carbene ligands presents a promising avenue. researchgate.net These systems have shown record-setting activities in challenging Buchwald-Hartwig, Heck, Suzuki, and Negishi couplings. researchgate.net The application of such versatile and highly active catalyst precursors could significantly enhance the efficiency of cross-coupling reactions involving this compound.

A summary of representative palladium-catalyzed cross-coupling reactions of aminomethyltrifluoroborates is presented in Table 1.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Aminomethyltrifluoroborates

| Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Aryl Chlorides | Pd(OAc)₂ / SPhos | Aminomethylated Arenes | nih.gov |